molecular formula C20H30N2O3 B11371437 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11371437
M. Wt: 346.5 g/mol
InChI Key: XNFZEEAAKFAPQE-UHFFFAOYSA-N
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Description

3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with an ethoxy group at the third position and a morpholinyl-cyclohexylmethyl substituent at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Bond Formation: The acid chloride is then reacted with 1-(morpholin-4-yl)cyclohexylmethanamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the desired electrophile.

Major Products

    Oxidation: 3-formyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide or 3-carboxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide.

    Reduction: 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}aniline.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potentially useful properties.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its morpholine ring is known to interact with various biological macromolecules, making it a useful tool in drug discovery.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity against certain biological targets, which could be explored for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-{[1-(piperidin-4-yl)cyclohexyl]methyl}benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-ethoxy-N-{[1-(pyrrolidin-4-yl)cyclohexyl]methyl}benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to the presence of the morpholine ring, which can enhance its solubility and interaction with biological targets compared to its analogs with different nitrogen-containing rings. This uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

3-ethoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C20H30N2O3/c1-2-25-18-8-6-7-17(15-18)19(23)21-16-20(9-4-3-5-10-20)22-11-13-24-14-12-22/h6-8,15H,2-5,9-14,16H2,1H3,(H,21,23)

InChI Key

XNFZEEAAKFAPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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